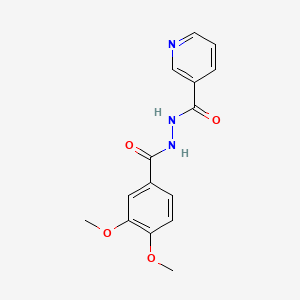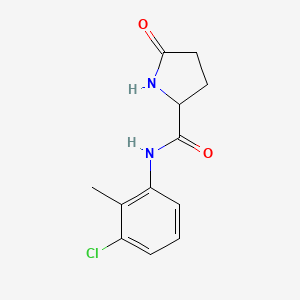![molecular formula C19H29NO5 B5230027 1-[3-(2,3,6-trimethylphenoxy)propyl]piperidine oxalate](/img/structure/B5230027.png)
1-[3-(2,3,6-trimethylphenoxy)propyl]piperidine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(2,3,6-trimethylphenoxy)propyl]piperidine oxalate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as TPOP and is a piperidine derivative that has been synthesized through a specific method. TPOP has been shown to have unique biochemical and physiological effects that make it a valuable tool for researchers in various fields.
作用機序
The mechanism of action of TPOP involves its ability to form a complex with the reactants, which facilitates their transfer between different phases. TPOP has been shown to be effective in promoting the reaction rate and yield of various reactions, including the synthesis of esters and amides.
Biochemical and Physiological Effects
TPOP has been shown to have unique biochemical and physiological effects that make it a valuable tool for researchers. TPOP has been shown to be non-toxic and has low levels of toxicity in animal studies. It has also been shown to have low levels of cytotoxicity and genotoxicity, making it a safe compound for use in scientific research.
実験室実験の利点と制限
TPOP has several advantages for use in lab experiments, including its ability to act as a phase transfer catalyst, its non-toxic nature, and its low levels of cytotoxicity and genotoxicity. However, TPOP has some limitations, including its cost and the need for specialized equipment for its synthesis.
将来の方向性
There are several future directions for the use of TPOP in scientific research. One potential application is in the synthesis of biologically active compounds, such as pharmaceuticals. TPOP could also be used in the development of new materials, such as polymers and catalysts. Additionally, TPOP could be used in the development of new chemical reactions and reaction conditions. Further research is needed to fully explore the potential applications of TPOP in scientific research.
Conclusion
In conclusion, 1-[3-(2,3,6-trimethylphenoxy)propyl]piperidine oxalate is a valuable compound for use in scientific research. Its ability to act as a phase transfer catalyst, its non-toxic nature, and its low levels of cytotoxicity and genotoxicity make it a safe and effective tool for researchers. Further research is needed to fully explore the potential applications of TPOP in scientific research.
合成法
The synthesis of TPOP involves a multi-step process that starts with the reaction of 2,3,6-trimethylphenol with propylene oxide to produce 3-(2,3,6-trimethylphenoxy)propyl alcohol. This intermediate is then reacted with piperidine to produce the final product, 1-[3-(2,3,6-trimethylphenoxy)propyl]piperidine oxalate. The synthesis method has been optimized to produce high yields of TPOP with high purity.
科学的研究の応用
TPOP has been used extensively in scientific research due to its ability to act as a phase transfer catalyst. This means that it can facilitate the transfer of molecules between different phases, such as from an aqueous phase to an organic phase. TPOP has been used in various reactions, including the synthesis of esters, amides, and other organic compounds.
特性
IUPAC Name |
oxalic acid;1-[3-(2,3,6-trimethylphenoxy)propyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO.C2H2O4/c1-14-8-9-15(2)17(16(14)3)19-13-7-12-18-10-5-4-6-11-18;3-1(4)2(5)6/h8-9H,4-7,10-13H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZDWGPCUHJXPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCCCN2CCCCC2)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]benzamide](/img/structure/B5229944.png)

![5-[(4-benzoyl-1-piperidinyl)carbonyl]-1-(2-fluorobenzyl)-2-piperidinone](/img/structure/B5229964.png)
![1-[(2,4-dimethylbenzyl)thio]-7,7-dimethyl-4-phenyl-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5229969.png)
![1-{3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}ethanone hydrobromide](/img/structure/B5229971.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylcyclobutanamine](/img/structure/B5229990.png)
![isopropyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5229995.png)
![4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)quinoline](/img/structure/B5229999.png)
![1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate](/img/structure/B5230007.png)
![N-(4-{[ethyl({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenyl)acetamide](/img/structure/B5230015.png)

![1-[2-(diethylamino)-2-oxoethyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5230039.png)
![N-[(2-ethyl-3,5-dimethyl-1H-indol-7-yl)methyl]-3-(2-isoxazolidinyl)propanamide](/img/structure/B5230046.png)
